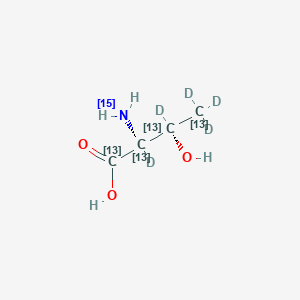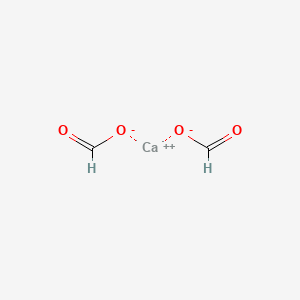
Iodo(~13~C_2_)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(~13~C_2_)acetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid, where two carbon atoms are isotopically labeled with carbon-13. This compound is known for its toxicity due to its ability to act as an alkylating agent, reacting with cysteine residues in proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodo(~13~C_2_)acetic acid can be synthesized through the iodination of acetic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid, under controlled conditions. The reaction proceeds as follows:
CH3COOH+I2+Oxidizing agent→ICH2COOH+By-products
Industrial Production Methods
Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of isotopically labeled carbon-13 in the starting material ensures the incorporation of the label into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(~13~C_2_)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of glycolic acid.
Reduction Reactions: The compound can be reduced to acetic acid using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form iodoacetic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Glycolic Acid: Formed through nucleophilic substitution.
Acetic Acid: Formed through reduction.
Iodoacetic Acid Derivatives: Formed through oxidation.
Applications De Recherche Scientifique
Iodo(~13~C_2_)acetic acid is widely used in scientific research due to its ability to modify sulfhydryl groups in proteins. Its applications include:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Employed in studies involving enzyme inhibition, particularly those involving cysteine proteases.
Medicine: Investigated for its potential anti-tumor effects and its role in inhibiting glycolysis in cancer cells.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of iodo(~13~C_2_)acetic acid involves the alkylation of cysteine residues in proteins. This reaction prevents the re-formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on these bonds for their function. The compound specifically targets the thiol group of cysteine, leading to the formation of a stable thioether linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloroacetic Acid
- Bromoacetic Acid
- Fluoroacetic Acid
- Iodoacetamide
Uniqueness
Iodo(~13~C_2_)acetic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Additionally, its iodine atom provides distinct reactivity compared to other halogenated acetic acids, making it a valuable tool in various chemical and biological applications .
Propriétés
Numéro CAS |
1173023-74-9 |
|---|---|
Formule moléculaire |
C2H3IO2 |
Poids moléculaire |
187.934 g/mol |
Nom IUPAC |
2-iodoacetic acid |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 |
Clé InChI |
JDNTWHVOXJZDSN-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH2]([13C](=O)O)I |
SMILES canonique |
C(C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)


![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)







